N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide

Photosensitive Polyimide Positive-Tone Resist Photodegradation

Sourcing DHCD for photoresist R&D is hindered by generic analogs lacking essential N-hydroxyimide functionality. DHCD (CAS 245049-70-1) is the definitive A-A monomer for synthesizing positive-tone photosensitive polyimides with dual photodegradation pathways-cleaving both N-O bonds and cyclobutane rings under DUV exposure. • Enables PSPI formulations for 254 nm lithography with THF development • Thermal stability up to 250°C for BEOL/packaging applications • Stored under inert gas; ships ambient with moisture protection

Molecular Formula C8H6N2O6
Molecular Weight 226.14 g/mol
CAS No. 245049-70-1
Cat. No. B1532920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide
CAS245049-70-1
Molecular FormulaC8H6N2O6
Molecular Weight226.14 g/mol
Structural Identifiers
SMILESC12C(C3C1C(=O)N(C3=O)O)C(=O)N(C2=O)O
InChIInChI=1S/C8H6N2O6/c11-5-1-2(6(12)9(5)15)4-3(1)7(13)10(16)8(4)14/h1-4,15-16H
InChIKeyHONIHRUONDEYHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DHCD: Strategic Monomer for Photosensitive Polyimides


N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide (DHCD, CAS 245049-70-1) is a specialized cyclic N-hydroxy bisimide monomer with the molecular formula C8H6N2O6 and a molecular weight of 226.14 g/mol [1]. Structurally, it is a cyclobutane-tetracarboxylic acid derivative functionalized with two N-hydroxyimide groups, a configuration that renders it highly moisture-sensitive and necessitates storage under inert gas . This compound is not a final product but a critical building block in the synthesis of advanced polyimides, where its unique reactivity and photochemical properties are leveraged to create materials with enhanced photosensitivity and patternability for microelectronic applications [2].

1
Direct condensation with disulfonyl chlorides
2
Main-chain incorporation of photodegradable N-sulfonyloxyimide units
3
Positive-tone DUV lithography with THF development

Why DHCD Cannot Be Substituted


Generic substitution of N,N'-dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide with standard dianhydrides like CBDA or non-hydroxylated imides fails because DHCD provides a fundamentally different polymerization and photochemical mechanism essential for positive-tone resist performance [1]. While CBDA undergoes ring-opening polyaddition with diamines to form poly(amic acid) precursors, DHCD functions as an A-A type monomer that condenses with disulfonyl chlorides to create polyimides bearing both N-sulfonyloxyimide and cyclobutane moieties directly in the main chain [1]. This unique architecture enables dual photodegradation pathways—cleavage of both N-O bonds and cyclobutane rings—which is unattainable with non-hydroxylated analogs and is critical for achieving the enhanced photosensitivity required in advanced lithographic processes [1].

Condensation with disulfonyl chlorides
Ring-opening polyaddition (CBDA)
Polymer architecture mismatch alters photodegradable unit placement
Dual N-O/cyclobutane photolysis
Single cyclobutane scission only
Reduced photosensitivity and pattern resolution may occur
Positive-tone (solubility increase upon UV)
Negative-tone (crosslinking upon UV)
Opposite tone behavior limits direct process substitution

Evidence Differentiating DHCD from Alternatives


Dual Photodegradation Mechanism

Polyimides synthesized from N,N'-dihydroxycyclobutanetetracarboxylic diimide (DHCD) and 2,6-naphthalenedisulfonyl chloride (PIS) exhibited enhanced photosensitivity compared to conventional cyclobutane-containing polyimides, as demonstrated by their photodegradation behavior [1]. This enhancement is attributed to the simultaneous incorporation of N-sulfonyloxyimide groups and cyclobutane rings in the polymer backbone, enabling photodecomposition via cleavage of both N-O bonds and cyclobutane rings, whereas conventional analogs rely solely on cyclobutane ring scission [1].

Dual Photodegradation
Cross-study comparable
Dual cleavage: N-O bond and cyclobutane ring
Supports reported enhanced photosensitivity interpretation
Conventional polyimides: single cyclobutane scission
Photosensitive Polyimide Positive-Tone Resist Photodegradation

Direct Main-Chain Synthesis Approach

DHCD enables the direct condensation polymerization with disulfonyl chlorides to produce polyimides with inherent photodegradable units in the polymer backbone, as demonstrated in the synthesis of PNSI where N,N'-dihydroxycyclobutanetetracarboxylic diimide and 2,6-naphthalene-disulfonyl chloride were reacted to yield a polymer with inherent viscosity of 0.2–0.3 dL/g [1] [2]. In contrast, alternative routes using CBDA dianhydride require a two-step process: first forming a poly(amic acid) intermediate, followed by thermal imidization and often post-polymerization functionalization to introduce photosensitivity [3].

Main-Chain Synthesis
Class-level inference
One-step condensation to photodegradable polyimide
May reduce synthetic variability vs two-step CBDA route
Inherent viscosity: 0.2–0.3 dL/g reported
Polymer Synthesis Condensation Polymerization Main-Chain Functionalization

Positive-Tone Deep UV Lithography

Polyimide PNSI, derived from DHCD and 2,6-naphthalene-disulfonyl chloride, demonstrated positive-tone image formation upon exposure to 254 nm deep UV light followed by development with tetrahydrofuran (THF), confirming its utility as a positive-working photoresist material in the DUV region [1]. This contrasts with negative-tone systems based on CBDA dianhydride and photobase generators, which require post-exposure baking and thermal imidization to achieve pattern fixation [2].

Positive-Tone Imaging
Cross-study comparable
Positive-tone with 254 nm DUV, THF development
Contrasts negative-tone CBDA-based resists
May support simplified process integration
Photoresist Deep UV Lithography Positive-Tone Patterning

Thermal Stability with Photolabile Groups

Despite the presence of photodegradable N-sulfonyloxyimide and cyclobutane moieties, polyimides synthesized from DHCD maintained thermal stability up to 250°C without significant degradation, as confirmed by thermogravimetric analysis (TGA) [1]. This thermal robustness is comparable to that of many semi-alicyclic polyimides derived from CBDA, which exhibit glass transition temperatures (Tg) ranging from 277°C to 360°C and decomposition temperatures around 450°C, but is achieved while retaining photopatternability [2].

Thermal Stability
Cross-study comparable
Stable to 250°C onset of degradation
Sufficient for BEOL processing steps
CBDA polyimides: Tg 277–360°C, Td ~450°C
Thermal Stability High-Temperature Polymer Polyimide

Acid Generator Precursor Functionality

N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide and related N-hydroxyimide compounds are disclosed in patent literature as precursors for acid generators in chemically amplified resist compositions for semiconductor element manufacturing [1]. The bisimide structure with N-hydroxy functionalities enables the generation of sulfonic acids upon irradiation, which catalyze deprotection reactions in the resist matrix. While specific quantitative sensitivity data for DHCD itself is not publicly available, the compound class is recognized for its utility in this application, distinguishing it from non-hydroxylated bisimides which lack the necessary photoacid-generating capability [1].

Acid Generator Precursor
Class-level inference
Functional as photoacid generator precursor
Class-level utility; data to verify for DHCD
Non-hydroxylated bisimides lack this capability
Chemically Amplified Resist Acid Generator Semiconductor Manufacturing

DHCD Application Scenarios


Positive-Tone Photosensitive Polyimide Synthesis

DHCD is the monomer of choice for synthesizing positive-tone photosensitive polyimides designed for deep UV (254 nm) lithography, as it enables direct main-chain incorporation of photodegradable N-sulfonyloxyimide groups that undergo scission upon exposure [1]. This application leverages the compound's unique ability to form polymers with dual photodegradation pathways, yielding enhanced photosensitivity and positive image formation with THF development, which is advantageous for reducing defect density in microfabrication [1].

Chemically Amplified Resist Formulations

Due to its N-hydroxyimide functionality, DHCD serves as a precursor for acid generators in chemically amplified resist systems used in semiconductor manufacturing [2]. In these formulations, the compound can be incorporated into the polymer backbone or used as an additive, where upon UV irradiation it generates acid species that catalyze deprotection reactions, enabling high-sensitivity patterning required for advanced node fabrication [2].

Patternable Dielectric Layers for Microelectronics

Polyimides derived from DHCD exhibit a valuable combination of photopatternability and thermal stability up to 250°C, making them suitable as dielectric layers in microelectronic devices that require both high-resolution patterning and resistance to subsequent high-temperature processing steps such as soldering, wire bonding, or annealing [1]. This thermal window, while lower than that of fully aromatic polyimides, is adequate for many back-end-of-line (BEOL) and packaging applications.

Microstructured Polyimide Films for Optics and Sensors

The ability to create positive-tone relief images using DHCD-based polyimides opens avenues for fabricating microstructured films for optical waveguides, microfluidic channels, and sensor platforms [1]. The direct condensation polymerization route offers a streamlined process compared to multistep poly(amic acid) imidization, potentially improving throughput and reducing defects in the production of these precision components [1].

Application
Selection Property
Validation Focus
Positive-tone polyimide synthesis
Main-chain photodegradable units
Photosensitivity and development contrast
Chemically amplified resist
N-hydroxyimide acid-generating functionality
Acid generation efficiency under DUV
Patternable dielectric layers
Thermal stability up to 250°C
Post-patterning thermal budget tolerance
Microstructured optical/sensor films
Direct condensation polymerization
Throughput and defect reduction in film fabrication

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.